(3,4-Diethoxyphenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the piperazine intermediate: The initial step involves the reaction of 3,4-diethoxybenzoyl chloride with piperazine to form 4-(3,4-diethoxybenzoyl)piperazine.
Pyrimidine ring formation: The next step involves the reaction of the piperazine intermediate with 4-methyl-6-chloropyrimidine under basic conditions to form the desired pyrimidine ring.
Introduction of the pyrrolidine group: Finally, the compound is reacted with pyrrolidine to introduce the pyrrolidin-1-yl group at the 6-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes.
Biological Research: The compound is used in studies related to its interaction with biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of piperazine derivatives on cellular processes.
Industrial Applications: Potential use in the development of new materials and as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of dipeptidyl peptidase IV, leading to increased levels of incretin hormones and improved glycemic control.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide:
3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone: Another piperazine derivative studied for its inhibitory effects on dipeptidyl peptidase IV.
Uniqueness
2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both diethoxybenzoyl and pyrrolidinyl groups. This unique structure may confer distinct biological activities and pharmacological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C24H33N5O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N5O3/c1-4-31-20-9-8-19(17-21(20)32-5-2)23(30)28-12-14-29(15-13-28)24-25-18(3)16-22(26-24)27-10-6-7-11-27/h8-9,16-17H,4-7,10-15H2,1-3H3 |
InChI Key |
PPNFGFZEEMBUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.